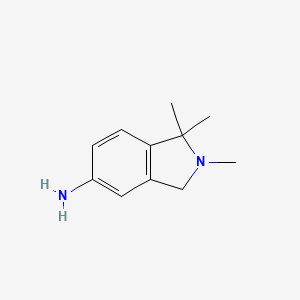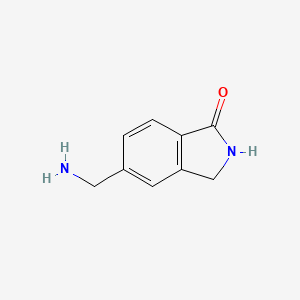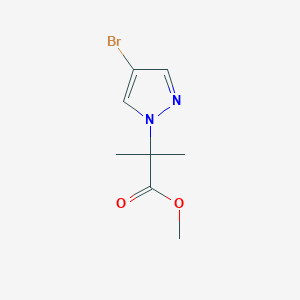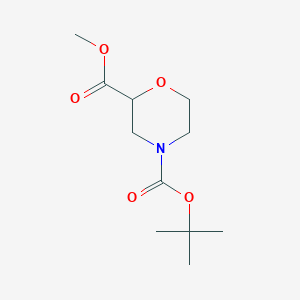![molecular formula C10H18ClN3 B1442742 N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanaminedihydrochlorid CAS No. 1332530-39-8](/img/structure/B1442742.png)
N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanaminedihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-Isopropylpyrimidin-4-yl)methyl)ethanamine dihydrochloride is a chemical compound with the molecular formula C10H19Cl2N3. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
N-((2-Isopropylpyrimidin-4-yl)methyl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Industry: The compound is used in the production of various industrial chemicals and materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Isopropylpyrimidin-4-yl)methyl)ethanamine dihydrochloride typically involves the reaction of 2-isopropylpyrimidine with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the final compound in its dihydrochloride form.
Industrial Production Methods
In industrial settings, the production of N-((2-Isopropylpyrimidin-4-yl)methyl)ethanamine dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-Isopropylpyrimidin-4-yl)methyl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Wirkmechanismus
The mechanism of action of N-((2-Isopropylpyrimidin-4-yl)methyl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-((2-Isopropylpyrimidin-4-yl)methyl)ethanamine dihydrochloride can be compared with other similar compounds, such as:
N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanamine: This compound lacks the dihydrochloride form and may have different solubility and stability properties.
N-[(2-Isopropylpyrimidin-4-yl)methyl]methanamine: This compound has a different alkyl chain length, which may affect its reactivity and applications
The uniqueness of N-((2-Isopropylpyrimidin-4-yl)methyl)ethanamine dihydrochloride lies in its specific chemical structure and properties, which make it suitable for a wide range of scientific research applications.
Eigenschaften
CAS-Nummer |
1332530-39-8 |
|---|---|
Molekularformel |
C10H18ClN3 |
Molekulargewicht |
215.72 g/mol |
IUPAC-Name |
N-[(2-propan-2-ylpyrimidin-4-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H17N3.ClH/c1-4-11-7-9-5-6-12-10(13-9)8(2)3;/h5-6,8,11H,4,7H2,1-3H3;1H |
InChI-Schlüssel |
PZCSLQYGCAUQDC-UHFFFAOYSA-N |
SMILES |
CCNCC1=NC(=NC=C1)C(C)C.Cl.Cl |
Kanonische SMILES |
CCNCC1=NC(=NC=C1)C(C)C.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1442662.png)
![1-Benzyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole](/img/structure/B1442664.png)

![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)

![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)

![2-[1-(propan-2-yl)-1H-indol-3-yl]acetic acid](/img/structure/B1442673.png)



![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B1442681.png)
